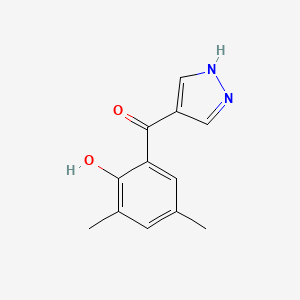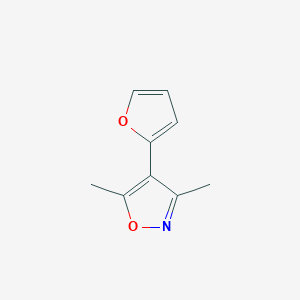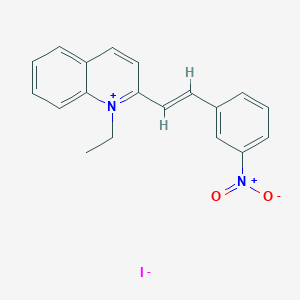
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide is a chemical compound with the molecular formula C19H17IN2O2 and a molecular weight of 432.264 g/mol . It is a member of the quinolinium family and is characterized by the presence of a nitrostyryl group attached to the quinoline ring. This compound is often used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide typically involves the reaction of 2-methylquinoline with ethyl iodide to form 1-ethyl-2-methylquinolinium iodide. This intermediate is then reacted with 3-nitrobenzaldehyde under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Analyse Chemischer Reaktionen
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Addition: The double bond in the styryl group can undergo addition reactions with halogens or hydrogen halides.
Common reagents used in these reactions include hydrogen gas, halogens, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-(3-nitrostyryl)quinolin-1-ium iodide can be compared with other quinoline derivatives such as:
1-Ethyl-2,3,3-trimethylindolium iodide: Similar in structure but with different substituents on the quinoline ring.
2-Arylquinoline derivatives: Known for their selective binding to estrogen receptors.
The uniqueness of this compound lies in its nitrostyryl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H17IN2O2 |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
1-ethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C19H17N2O2.HI/c1-2-20-17(13-11-16-7-3-4-9-19(16)20)12-10-15-6-5-8-18(14-15)21(22)23;/h3-14H,2H2,1H3;1H/q+1;/p-1/b12-10+; |
InChI-Schlüssel |
WJNAZIKTSZOKGO-VHPXAQPISA-M |
Isomerische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].[I-] |
Kanonische SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=CC=C3)[N+](=O)[O-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


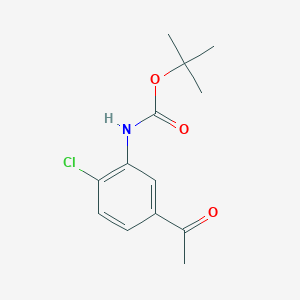
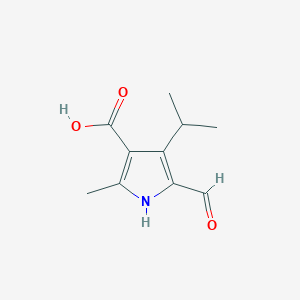

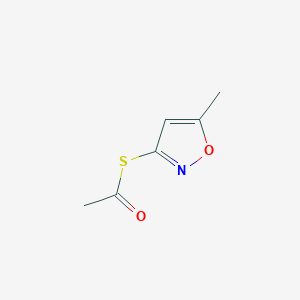
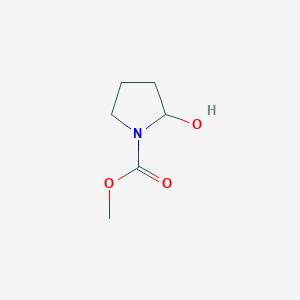
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)


![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
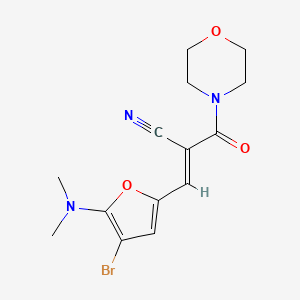
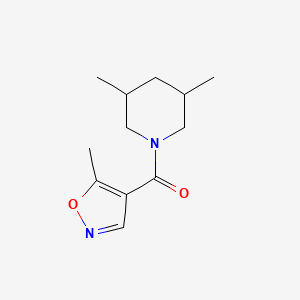
![1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
